molecular formula C28H29ClN2O3S B606250 BMS-779788 CAS No. 918348-67-1

BMS-779788

Número de catálogo: B606250
Número CAS: 918348-67-1
Peso molecular: 509.1 g/mol
Clave InChI: JLPURTXCSILYLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-779788, también conocido como EXEL04286652, es un potente agonista parcial del receptor X hepático alfa (LXRα) y del receptor X hepático beta (LXRβ). Los receptores X hepáticos son receptores nucleares que desempeñan un papel crucial en la regulación del colesterol, los ácidos grasos y la homeostasis de la glucosa. This compound se ha identificado como un compuesto prometedor debido a su capacidad de activar selectivamente los receptores X hepáticos sin causar una elevación significativa de los triglicéridos plasmáticos, un efecto secundario común asociado con los agonistas completos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS-779788 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de imidazol, la introducción del grupo bifenilo y la unión del grupo clorofenilo. El producto final se obtiene mediante procesos de purificación y cristalización .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, sistemas de purificación automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Mecanismo De Acción

BMS-779788 ejerce sus efectos activando selectivamente el receptor X hepático alfa y el receptor X hepático beta. Estos receptores son receptores nucleares que regulan la expresión de genes implicados en el metabolismo del colesterol, los ácidos grasos y la glucosa. Al activarse por this compound, los receptores X hepáticos forman heterodímeros con los receptores X retinoides y se unen a elementos de respuesta específicos en el ADN, lo que lleva a la transcripción de genes diana .

Actividad Biológica

BMS-779788 is a selective agonist of Liver X Receptors (LXRs), particularly LXRβ, and has been studied for its potential therapeutic applications in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses. This article provides a detailed overview of the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.

Overview of Liver X Receptors

Liver X Receptors are nuclear hormone receptors that play crucial roles in lipid metabolism, inflammation, and cholesterol homeostasis. There are two isoforms: LXRα and LXRβ. While LXRα is primarily expressed in the liver and intestine, LXRβ is more widely distributed across various tissues. Activation of these receptors can lead to increased expression of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters (ABCA1 and ABCG1), which are critical for the efflux of cholesterol from macrophages to HDL particles.

Pharmacological Characterization

This compound has been characterized as a partial agonist with a selective affinity for LXRβ. This selectivity is significant as it allows for the modulation of lipid metabolism without the adverse effects commonly associated with full agonists that activate both LXRα and LXRβ.

Key Findings:

  • Potency : this compound demonstrated an EC50 of 610 nM in inducing LXR target genes in vivo, comparable to its in vitro potency .
  • Lipid Effects : Compared to full agonists like T0901317, this compound exhibited a significantly lower potential to elevate plasma triglycerides (29-fold less) and LDL cholesterol (12-fold less) .
  • Gene Induction : Despite its reduced lipogenic effects, this compound effectively induced ABCA1 and ABCG1 mRNA levels in blood, which are essential for RCT .

In Vivo Studies

In preclinical studies using cynomolgus monkeys, this compound was administered over a period of seven days. The results indicated:

  • Liver Triglycerides : A dose-dependent increase in liver triglycerides was observed, correlating with plasma triglyceride levels .
  • Biliary Lipids : Treatment led to increased biliary cholesterol and decreased phospholipid and bile acid levels .

Table 1: Summary of In Vivo Effects

ParameterObserved Effect
Plasma TriglyceridesIncreased (dose-dependent)
LDL CholesterolDecreased
ABCA1 mRNA InductionComparable to full agonists
Liver TriglyceridesIncreased after 7-day dosing

Clinical Implications

The selective activation of LXRβ by this compound presents potential therapeutic advantages for conditions such as atherosclerosis and other inflammatory diseases. Research has shown that synthetic LXR agonists can ameliorate atherosclerosis in rodent models and have shown promise in treating various inflammatory disorders . However, clinical trials involving this compound have reported neurological side effects after short-term dosing, highlighting the need for careful monitoring during therapeutic use .

Case Studies

A notable study investigated the effects of this compound on macrophage-specific RCT using radiolabeled cholesterol nanoparticles. The findings indicated that this compound effectively enhanced macrophage cholesterol efflux, supporting its role in promoting RCT . Furthermore, while exploring its effects on cancer models, this compound demonstrated the ability to inhibit cellular proliferation and induce apoptosis in certain cancer cell lines through LXR-mediated pathways .

Propiedades

IUPAC Name

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPURTXCSILYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918348-67-1
Record name BMS-779788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-779788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-779788
Reactant of Route 2
Reactant of Route 2
BMS-779788
Reactant of Route 3
Reactant of Route 3
BMS-779788
Reactant of Route 4
Reactant of Route 4
BMS-779788
Reactant of Route 5
Reactant of Route 5
BMS-779788
Reactant of Route 6
Reactant of Route 6
BMS-779788
Customer
Q & A

Q1: How does BMS-779788 interact with its target and what are the downstream effects?

A: this compound functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].

Q2: What is the significance of this compound's partial agonistic activity and LXRβ selectivity?

A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. This compound, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes this compound a promising candidate for further investigation as it suggests a potentially improved therapeutic window.

Q3: What challenges are associated with the development of this compound as a drug candidate?

A: While this compound shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.